4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Chemical Synthesis Medicinal Chemistry Process Chemistry

Researchers often struggle with the free base form of this thiazole-alkylamine, which is a volatile oil that is difficult to weigh accurately and handle. The dihydrochloride salt (CAS 1251924-01-2) eliminates these issues, providing a stable, non-corrosive powder that ensures consistent stoichiometry in amide couplings, sulfonamide formations, and urea syntheses. Its reliable 95% purity and room-temperature storage make it ideal for high-throughput parallel synthesis and bioconjugate chemistry. Key benefits: Precise weighing for reproducible library synthesis; Enhanced aqueous solubility for bioconjugation reactions; Stable solid form with no cold-chain shipping required.

Molecular Formula C7H14Cl2N2S
Molecular Weight 229.17 g/mol
CAS No. 1251924-01-2
Cat. No. B1522929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride
CAS1251924-01-2
Molecular FormulaC7H14Cl2N2S
Molecular Weight229.17 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)CCCCN.Cl.Cl
InChIInChI=1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H
InChIKeyWGUCTLVQOJBTAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazole-Based Building Block for Discovery


4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride is a thiazole-containing alkylamine building block, widely utilized in medicinal chemistry and chemical biology for the synthesis of more complex heterocyclic scaffolds . This compound is characterized by a primary amine linked to a thiazole ring via a four-carbon butyl chain, and it is supplied as a dihydrochloride salt to enhance stability and solubility . Its core structure is a privileged motif in drug discovery, as thiazole rings are known to act as versatile ligands for various biological targets .

Privileged thiazole scaffold for heterocyclic library synthesis
Dihydrochloride salt enhances solid-state stability and aqueous solubility
C4 butyl linker provides spatial control for SAR exploration

Why This Building Block Cannot Be Simply Replaced


Simple substitution with other thiazole-containing amines or the free base (CAS 60257-18-3) is not scientifically justified due to critical differences in physicochemical properties, handling, and synthetic utility. The dihydrochloride salt form (CAS 1251924-01-2) offers quantifiably superior solid-state stability and water solubility compared to its neutral free base, which is a volatile oil or low-melting solid . This salt form eliminates the need for handling corrosive free amines, improves weighing accuracy, and ensures consistent stoichiometry in coupling reactions, thereby reducing experimental variability in library synthesis . Furthermore, the precise C4 alkyl linker length between the amine and the 2-thiazole position confers a specific spatial and electronic orientation that is not interchangeable with C2 or C3-linked analogs, which can significantly alter the binding affinity and selectivity profile of the final compound .

Dihydrochloride salt
Free base (oil/low-melting solid)
Salt form offers solid powder, room-temperature storage and accurate weighing; free base may introduce handling variability and require refrigeration.
C4 butyl linker
C2 or C3-linked thiazole amines
Linker length alters spatial orientation and electronic environment, which may shift binding affinity and selectivity in final compounds.

Performance Evidence for This Thiazole Building Block


Solid-State Stability and Handling Advantage

This compound is supplied as a dihydrochloride salt (CAS 1251924-01-2, M. Wt. 229.17 g/mol), which is a stable, free-flowing powder suitable for room-temperature storage . In contrast, the corresponding free base (4-(1,3-Thiazol-2-yl)butan-1-amine, CAS 60257-18-3, M. Wt. 156.25 g/mol) is often a low-melting solid or oil that requires more stringent storage conditions (e.g., refrigeration) to prevent degradation and is more challenging to handle due to its potential corrosiveness and hygroscopic nature . The salt form ensures consistent purity and accurate reagent weighing, minimizing batch-to-batch variability in chemical reactions.

Solid-state stability vs free base
Reported handling context
Free-flowing powder, RT storage vs low-melting solid/oil, cool storage
Supports reproducible weighing and simplifies high-throughput workflows
Verify handling requirements in your specific synthesis setup
Chemical Synthesis Medicinal Chemistry Process Chemistry

Aqueous Solubility Enhancement

The dihydrochloride salt form of 4-(1,3-Thiazol-2-yl)butan-1-amine dramatically increases its aqueous solubility relative to the neutral free base. This is a critical parameter for preparing stock solutions for biological assays and for use as a water-soluble coupling partner in aqueous-phase or 'on-DNA' chemical reactions. While exact solubility values for this specific compound are not widely published, the salt formation generally increases water solubility by several orders of magnitude compared to the free base [1]. This property is a class-level inference for amine hydrochlorides versus their free bases.

Aqueous solubility enhancement
Class-level inference
High aqueous solubility (salt) vs negligible solubility (free base); orders-of-magnitude increase expected
May support direct use in aqueous-phase assays and couplings
Exact solubility not reported; review for specific biological media
Pharmaceutical Development Biological Assay Formulation Science

Validated Purity and Identity

This compound is available from multiple commercial suppliers with a consistently verified purity of 95% (as determined by HPLC, NMR, or GC) . This high, standardized purity is crucial for eliminating the confounding effects of impurities in high-throughput screening campaigns and for ensuring the fidelity of structure-activity relationship (SAR) studies. Using a building block of lower or unspecified purity can lead to false positives or negatives in biological assays and generate misleading SAR data .

Validated purity & identity
Specification review
≥95% by HPLC, NMR or GC; batch-specific data available
Reduces impurity-related false results in SAR and screening
Confirm purity level meets your library validation criteria
Combinatorial Chemistry High-Throughput Screening Quality Control

High-Impact Research Applications


Kinase and GPCR Targeted Libraries

This building block is ideally suited for the rapid construction of compound libraries designed to probe kinase and G-protein coupled receptor (GPCR) targets, where the thiazole ring is a well-validated pharmacophore . The primary amine handle allows for facile coupling to diverse carboxylic acids, sulfonyl chlorides, or isocyanates, enabling the systematic exploration of chemical space around the 2-substituted thiazole core. Its reliable 95% purity and stable salt form support high-throughput parallel synthesis workflows with minimal handling issues .

Water-Soluble Probes for Chemical Biology

The dihydrochloride salt form confers sufficient water solubility to allow for the synthesis of bioconjugates or activity-based probes intended for use in aqueous biological media . Researchers can derivatize the amine with biotin, fluorophores, or photoaffinity labels without the solubility challenges posed by neutral, hydrophobic thiazole amines. This is a key advantage for target identification and cellular imaging studies.

Antiviral and Antimicrobial Lead Optimization

Thiazole derivatives are a cornerstone in the development of new antiviral and antimicrobial agents . This specific scaffold, with its unique C4 linker, provides a differentiated starting point for SAR studies in these therapeutic areas. Its use as a central core or a pendant group in lead optimization efforts allows medicinal chemists to fine-tune drug-like properties such as lipophilicity and metabolic stability, addressing common challenges in antiviral and antimicrobial drug development.

PROTAC Development

The primary amine is an ideal functional group for attaching to E3 ligase ligands, while the thiazole ring can serve as a key element of the target-binding warhead. The C4 alkyl chain provides a flexible linker that can be exploited to optimize the ternary complex formation and subsequent ubiquitination of the target protein. Its stable, solid salt form simplifies the complex multi-step synthesis required for PROTAC molecules .

Application
Selection Property
Validation Focus
Kinase & GPCR targeted libraries
Thiazole pharmacophore with primary amine handle
Parallel synthesis compatibility and purity consistency
Water-soluble chemical biology probes
Salt-form aqueous solubility
Solubility in bioconjugation and assay media
Antiviral & antimicrobial lead optimization
C4 linker for lipophilicity and spatial tuning
Metabolic stability and SAR differentiation
PROTAC development
Primary amine for E3 ligase ligand attachment
Ternary complex optimization and linker flexibility

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